molecular formula C16H19N7O B6432408 4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640963-58-0

4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No. B6432408
CAS RN: 2640963-58-0
M. Wt: 325.37 g/mol
InChI Key: WBGLLQJZMABQLN-UHFFFAOYSA-N
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Description

The compound “4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine” is a heterocyclic compound . It’s part of a family of compounds that have been identified as strategic for optical applications .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The reaction involves the use of an alkyne with various aromatic and aliphatic azide using a Cu (II) catalyst in the presence of Sodium ascorbate .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. Attached to this ring is a piperazine ring, which is a six-membered ring with two nitrogen atoms. The piperazine ring is further substituted with a pyrazolo[1,5-a]pyrazin-4-yl group .

Scientific Research Applications

4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of compounds. It has been used to investigate the mechanisms of action of drugs and to develop new therapeutic agents. It has also been used to explore the effects of different compounds on cell growth, metabolism, and gene expression. In addition, this compound has been used to study the structure and function of proteins and enzymes.

Advantages and Limitations for Lab Experiments

4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine has several advantages for lab experiments. It is a synthetic compound, so it is easy to obtain and use. In addition, it is relatively stable, so it can be stored for long periods of time. Furthermore, it is non-toxic, so it can be safely used in experiments. However, there are also some limitations to using this compound in experiments. For example, it is not very soluble in water, so it can be difficult to dissolve in aqueous solutions. In addition, its effects on proteins and enzymes can vary depending on the concentration of the compound.

Future Directions

There are a number of potential future directions for research using 4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine. For example, further studies could be conducted to explore the effects of this compound on other enzymes and proteins. In addition, further studies could be conducted to investigate the effects of this compound on gene expression and cell growth. Furthermore, further studies could be conducted to explore the potential therapeutic applications of this compound. Finally, further studies could be conducted to investigate the potential toxic effects of this compound.

Synthesis Methods

4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine can be synthesized through a variety of methods. The most common method is the reaction of 4-methoxy-2-piperazin-1-ylpyrimidine (MPP) with 4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl chloride (MPC) in the presence of a base. This reaction results in the formation of this compound. Other methods of synthesis include the reaction of MPP with 4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl bromide (MPB) or 4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl iodide (MPI).

properties

IUPAC Name

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-12-11-13-15(17-5-6-23(13)20-12)21-7-9-22(10-8-21)16-18-4-3-14(19-16)24-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGLLQJZMABQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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